molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine

Cat. No.: B3119968
CAS No.: 25755-27-5
M. Wt: 216.32 g/mol
InChI Key: OUHLNBFIDZWJBT-UHFFFAOYSA-N
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Description

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a 1,2,3,6-tetrahydropyridine scaffold, a privileged structure found in numerous bioactive molecules that often serves as a key pharmacophore. This amine-functionalized building block is particularly valuable for the synthesis of more complex molecules, especially as a potential intermediate for active pharmaceutical ingredients (APIs) and their related compounds . The primary amine group offers a versatile handle for further chemical modifications, including amide bond formation, reductive amination, and nucleophilic substitution, enabling researchers to create diverse chemical libraries for screening. The 3,6-dihydropyridine core is a common intermediate in organic synthesis, which can be utilized in various cyclization and functionalization reactions. This product is intended for research and development purposes in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals. Please refer to the available Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHLNBFIDZWJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions or the use of water as a solvent, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a calcium channel blocker. It has shown promise in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, its derivatives are explored for their anti-inflammatory and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine primarily involves the inhibition of calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Functional Implications
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine C₁₄H₂₀N₂ 216.33 Reference compound (dihydropyridine core) Flexible amine for coupling reactions
DIMETHYL-[3-(TETRAHYDRO-PYRIMIDIN-1-YL)-PROPYL]-AMINE C₉H₂₁N₃ 171.29 Tetrahydropyrimidine instead of dihydropyridine; dimethylamine substituent Reduced basicity due to dimethyl substitution; altered hydrogen bonding
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine C₁₃H₁₅ClFN₃ 267.73 Imidazole ring; halogenated aromatic substituents Increased lipophilicity; potential for halogen bonding
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyrazole and pyridine rings; cyclopropyl group Enhanced metabolic stability from cyclopropyl

Pharmacological Potential

  • Cytoactivity: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (synthesized from similar amines) show moderate activity in cell-based assays, suggesting the amine’s role in modulating bioactivity .
  • Target Selectivity : Compounds with trifluoromethylphenyl substituents (e.g., derivatives in ) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound.

Physicochemical Properties

  • Solubility : The dihydropyridine core and primary amine group in this compound likely confer moderate aqueous solubility.
    • Comparison : Halogenated derivatives (e.g., ) show reduced solubility due to increased hydrophobicity.

Key Research Findings

  • Synthetic Utility : The compound serves as a versatile intermediate in multi-step syntheses, particularly for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
  • Structural Optimization : Derivatives with bulkier substituents (e.g., trifluoromethyl groups in ) demonstrate improved metabolic stability but may require tailored synthetic routes.

Biological Activity

Overview

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is an organic compound belonging to the class of dihydropyridines. This compound exhibits significant potential in various biological applications, particularly as a calcium channel blocker. Its unique structural features allow it to interact with biological systems in ways that can be therapeutically beneficial.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
  • Molecular Formula : C14H20N2
  • Molecular Weight : 220.33 g/mol
  • CAS Number : 25755-27-5

The compound functions primarily as a calcium channel blocker, which is crucial for regulating muscle contractions and neurotransmitter release. Dihydropyridines, similar to this compound, typically inhibit calcium influx through L-type calcium channels, leading to vasodilation and decreased blood pressure.

Cardiovascular Effects

Research indicates that this compound has potential applications in treating cardiovascular diseases such as hypertension and angina. The compound's ability to block calcium channels results in relaxation of vascular smooth muscle, thereby lowering blood pressure.

Anti-inflammatory Properties

In addition to its cardiovascular benefits, this compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of dihydropyridines can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Emerging research suggests that this compound may also exhibit anticancer activity. Its structural similarity to other known anticancer agents allows it to interfere with cancer cell proliferation and survival mechanisms.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Calcium Channel BlockadeDecreased vascular resistance
Anti-inflammatoryModulation of inflammatory cytokines
Anticancer ActivityInhibition of cancer cell proliferation

Case Studies

  • Cardiovascular Study : A study on the effects of dihydropyridine derivatives demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models when treated with compounds similar to this compound. The results indicated a dose-dependent response, highlighting its potential for clinical use in hypertension management.
  • Inflammation Model : In a controlled experiment involving inflammatory markers in rat models, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in attenuating inflammatory responses.
  • Anticancer Research : A recent investigation into the anticancer properties of dihydropyridine analogs found that certain derivatives could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology : Use cell viability assays (e.g., MTT) in hepatocyte or neuronal cell lines. For neuroactive amines, assess dopamine or serotonin transporter inhibition . Reference safety data sheets for handling precautions (e.g., consult physicians for amine exposure ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.